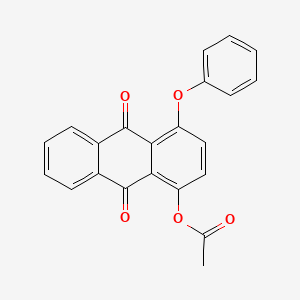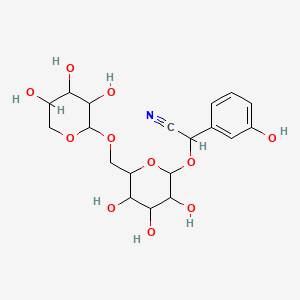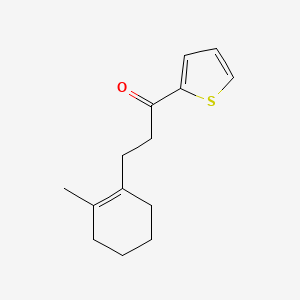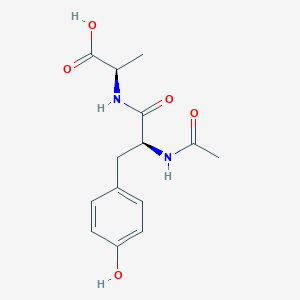
9,10-Dioxo-4-phenoxy-9,10-dihydroanthracen-1-YL acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dioxo-4-phenoxy-9,10-dihydroanthracen-1-YL acetate is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. This compound is characterized by its unique structure, which includes a phenoxy group and an acetate ester, making it a subject of interest in synthetic organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-4-phenoxy-9,10-dihydroanthracen-1-YL acetate typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene with phenol in the presence of a suitable catalyst to form the phenoxy derivative. This intermediate is then acetylated using acetic anhydride or acetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Dioxo-4-phenoxy-9,10-dihydroanthracen-1-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted anthraquinone derivatives. These products have significant applications in various fields, including material science and pharmaceuticals .
Applications De Recherche Scientifique
9,10-Dioxo-4-phenoxy-9,10-dihydroanthracen-1-YL acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 9,10-Dioxo-4-phenoxy-9,10-dihydroanthracen-1-YL acetate involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group and the acetate ester play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dioxo-9,10-dihydroanthracene: A parent compound with similar structural features but lacking the phenoxy and acetate groups.
4-Phenoxy-9,10-dihydroanthracene: A derivative with a phenoxy group but without the acetate ester.
Anthraquinone: A simpler structure that serves as a building block for more complex derivatives
Uniqueness
9,10-Dioxo-4-phenoxy-9,10-dihydroanthracen-1-YL acetate is unique due to its combined phenoxy and acetate functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
80490-04-6 |
|---|---|
Formule moléculaire |
C22H14O5 |
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
(9,10-dioxo-4-phenoxyanthracen-1-yl) acetate |
InChI |
InChI=1S/C22H14O5/c1-13(23)26-17-11-12-18(27-14-7-3-2-4-8-14)20-19(17)21(24)15-9-5-6-10-16(15)22(20)25/h2-12H,1H3 |
Clé InChI |
HELJGOUXTBFCMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C2C(=C(C=C1)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate](/img/structure/B14424070.png)

![N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine](/img/structure/B14424097.png)

![4-[2-(1H-Imidazol-1-yl)ethoxy]phenol](/img/structure/B14424107.png)



![2-[(Phenylphosphanyl)methyl]aniline](/img/structure/B14424136.png)



![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)
![2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol](/img/structure/B14424171.png)
